molecular formula C5H5F6N B571470 2,2-Bis(trifluoromethyl)cyclopropan-1-amine CAS No. 1251923-49-5

2,2-Bis(trifluoromethyl)cyclopropan-1-amine

Cat. No.: B571470
CAS No.: 1251923-49-5
M. Wt: 193.092
InChI Key: PEDXOWDTDDLCQV-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)cyclopropan-1-amine (CAS 1251923-49-5) is a high-value cyclopropane building block for medicinal chemistry and drug discovery research. This compound features a cyclopropane ring substituted with two trifluoromethyl groups and a primary amine, a structure designed to confer unique properties to target molecules. The incorporation of cyclopropane rings is a established strategy to reduce conformational flexibility and improve metabolic stability in drug candidates . The presence of multiple trifluoromethyl groups significantly enhances lipophilicity and can positively influence binding interactions with biological targets, a feature exploited in many marketed drugs . As a versatile chemical intermediate, this amine-functionalized compound serves as a critical precursor in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The amine group provides a convenient site for further functionalization, enabling researchers to create a diverse array of derivatives. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage and handling procedures should be followed, as the compound may require cold-chain transportation .

Properties

IUPAC Name

2,2-bis(trifluoromethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6N/c6-4(7,8)3(1-2(3)12)5(9,10)11/h2H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXOWDTDDLCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263541
Record name Cyclopropanamine, 2,2-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-49-5
Record name Cyclopropanamine, 2,2-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanamine, 2,2-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation via Sulfonium Ylide Intermediates

A diazo-free approach for synthesizing trifluoromethylcyclopropanes (TFCPs) involves the reaction of trifluoromethyl-substituted alkenes with unstabilized sulfonium ylides. This method, developed by Cyr et al., enables the preparation of 1,1-disubstituted TFCPs in yields up to 97% under mild conditions (0°C to room temperature). For 2,2-bis(trifluoromethyl)cyclopropan-1-amine, the proposed mechanism involves:

  • Generation of sulfonium ylide : Dimethylsulfonium methylide reacts with trifluoromethylalkenes.

  • Cyclopropanation : The ylide undergoes [2+1] cycloaddition with the alkene, forming the strained cyclopropane ring.

  • Amine functionalization : Post-cyclopropanation introduction of the amine group via nucleophilic substitution or reductive amination.

Key advantages :

  • Avoids hazardous diazo compounds.

  • Compatible with a wide range of electron-deficient alkenes.

  • High stereochemical control when chiral ylides are employed.

Transition Metal-Catalyzed Cyclopropanation

Ru-catalyzed cyclopropanation using diazo reagents offers an alternative route. For example, trifluoromethyl diazomethane (CF₃CHN₂) reacts with fluorinated enynes under solvent-controlled conditions to form cyclopropane intermediates. Subsequent amination via Hofmann or Curtius rearrangements yields the target amine.

Reaction conditions :

  • Catalyst : [Ru(COD)Cl₂] (5 mol%).

  • Solvent : Dichloromethane or toluene.

  • Temperature : -20°C to 25°C.

  • Yield : 65–75% for cyclopropane formation; 80–90% for amination steps.

Resolution of Enantiomers

While this compound lacks chiral centers, related cyclopropane derivatives (e.g., 2,3-bis(trifluoromethyl) analogs) require enantiomeric resolution. Industrial-scale processes often employ chiral amines (e.g., (S)-1-phenylethanamine) to form diastereomeric salts, which are separated via crystallization. For example:

  • Salt formation : Racemic trans-cyclopropanecarboxylic acid is treated with (S)-1-phenylethanamine in acetonitrile.

  • Crystallization : The (1R,3R)-enantiomer salt precipitates, while the (1S,3S)-enantiomer remains in solution.

  • Acid liberation : The salt is treated with HCl to yield the resolved enantiomer.

Optimization parameters :

  • Molar ratio : 0.5–0.7 equivalents of resolving agent.

  • Solvent systems : Acetonitrile/acetone mixtures enhance diastereomer solubility differences.

  • Yield : 70–85% enantiomeric excess (ee) after one crystallization cycle.

Industrial Production Methods

Scalable Cyclopropanation

Large-scale synthesis prioritizes safety and cost efficiency. A patented method for analogous compounds involves:

  • Continuous flow cyclopropanation : Trifluoromethylalkenes and diazo reagents are mixed in a microreactor to minimize explosive risks.

  • In-line quenching : Immediate neutralization of excess diazo compounds.

  • Distillation : High-purity cyclopropane intermediates are isolated via fractional distillation.

Process metrics :

  • Throughput : 5–10 kg/hr in pilot-scale reactors.

  • Purity : >99% by GC-MS.

  • Cost reduction : 40% lower than batch methods due to reduced solvent use.

Reductive Amination

A two-step industrial protocol converts cyclopropanecarboxaldehydes to amines:

  • Aldehyde synthesis : Oxidation of cyclopropanemethanol derivatives.

  • Reductive amination : Reaction with ammonium acetate and sodium cyanoborohydride.

Conditions :

  • Catalyst : Pd/C (1 wt%) under H₂ (50 psi).

  • Solvent : Methanol/water (9:1).

  • Yield : 88–92%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Temperature (°C)Key AdvantageLimitation
Sulfonium Ylide85–97>950–25Diazo-free, mild conditionsLimited substrate scope
Ru-Catalyzed65–75>90-20–25High stereoselectivityRequires hazardous diazo reagents
Reductive Amination88–92>9850–80Scalable, simple workupMulti-step synthesis
Resolution70–85>99 ee20–60High enantiopurityOnly for chiral derivatives

Chemical Reactions Analysis

2,2-Bis(trifluoromethyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The amine group in this compound can undergo substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Material Science Applications

Polyimide Synthesis
One of the primary applications of 2,2-bis(trifluoromethyl)cyclopropan-1-amine is in the synthesis of polyimides. Polyimides are high-performance polymers known for their thermal stability, mechanical properties, and chemical resistance. The incorporation of trifluoromethyl groups enhances these properties further. Specifically, polyimides synthesized from this compound exhibit superior thermal stability and chemical inertness due to the presence of fluorine atoms, making them suitable for aerospace and microelectronics applications .

PropertyPolyimide with this compoundConventional Polyimide
Thermal StabilityHighModerate
Chemical ResistanceExcellentGood
Mechanical PropertiesSuperiorStandard

Medicinal Chemistry Applications

Inhibition of Enzymatic Activity
Recent studies have identified this compound derivatives as potential inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The trifluoromethyl group enhances the binding affinity and selectivity towards BCAT1 and BCAT2 enzymes. This property makes it a candidate for developing novel cancer therapies that target metabolic pathways in tumor cells .

Case Study: BAY-069
BAY-069 is a notable derivative that has shown promising results in inhibiting BCAT enzymes. It was developed through high-throughput screening and has demonstrated high cellular activity with selectivity towards BCAT1/BCAT2. This compound's development highlights the potential therapeutic applications of trifluoromethyl-substituted compounds in oncology .

Synthetic Organic Chemistry Applications

Synthesis of Complex Molecules
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various transformations leading to complex molecular architectures. For example, reactions involving this compound can yield thietanes and other heterocycles that are valuable in drug discovery and materials science .

Synthesis Methodology
The synthesis process typically involves the reaction of 2-chloro-5-amino benzotrifluoride with cyclic anhydrides followed by reduction coupling reactions to yield intermediates that can be further transformed into this compound derivatives .

Mechanism of Action

The mechanism by which 2,2-Bis(trifluoromethyl)cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. The amine group can form hydrogen bonds and ionic interactions with various targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2-bis(trifluoromethyl)cyclopropan-1-amine and related compounds:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
This compound Two -CF₃ groups on cyclopropane ~209.1 (calc.) High steric strain; enhanced acidity; drug candidate
2-(Trifluoromethyl)cyclopropan-1-amine Single -CF₃ group on cyclopropane 139.11 Reduced steric bulk; intermediate acidity
2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine -CF₃ group on phenyl ring attached to cyclopropane 201.19 Increased lipophilicity; potential CNS activity
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine Difluorophenyl substituent; chiral center 183.16 Chiral building block for pharmaceuticals
1-(Trifluoromethyl)cyclobutan-1-amine Cyclobutane ring (reduced strain) 153.12 Lower reactivity; improved metabolic stability

Key Comparisons:

Electronic Effects: The dual -CF₃ groups in the target compound amplify electron-withdrawing effects, lowering the pKa of the amine (~6-7 estimated) compared to mono-CF₃ analogs (pKa ~8-9). This enhances its suitability as a bioisostere for carboxylic acids in drug design . In contrast, fluorophenyl-substituted analogs (e.g., 2-[2-(trifluoromethyl)phenyl]-) rely on aromatic π-stacking for target binding, as seen in terpyridine derivatives .

Steric and Structural Impact :

  • The cyclopropane ring in the target compound imposes greater steric strain than cyclobutane or phenyl-substituted analogs. This strain can increase reactivity in ring-opening reactions or conformational rigidity in protein binding .
  • Compounds like 1-[3,5-bis(trifluoromethyl)phenyl]cyclobutanamine () exhibit reduced strain but retain lipophilicity, favoring passive membrane permeability .

Crystallography and Packing :

  • While direct data for the target compound is lacking, studies on bis(trifluoromethyl)-substituted terpyridines () show that -CF₃ groups disrupt π-stacking and favor N...H–C hydrogen bonding. Similar packing behavior is expected for the target compound, influencing solubility and melting points .

Synthetic Accessibility: Synthesis of bis(trifluoromethyl) compounds often requires specialized fluorinating agents (e.g., SF₄ or Ruppert-Prakash reagents), increasing complexity compared to mono-CF₃ or non-fluorinated analogs .

Pharmaceutical Relevance :

  • The hydrochloride salt form (common in ) improves aqueous solubility, critical for oral bioavailability. The target compound’s -CF₃ groups may offer superior metabolic stability over difluoro analogs (e.g., (1R,2S)-2-(3-chloro-4-fluorophenyl)- in ) .

Biological Activity

2,2-Bis(trifluoromethyl)cyclopropan-1-amine is a cyclopropane-based compound characterized by its unique trifluoromethyl groups, which significantly enhance its lipophilicity and stability. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential interactions with biomolecules and its applications in drug development.

  • Molecular Formula : C5_5H5_5F6_6N
  • Molecular Weight : 193.09 g/mol
  • CAS Number : 1251923-49-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets effectively. The amine group can participate in hydrogen bonding and ionic interactions, influencing the activity of proteins and enzymes within biological systems.

Biological Activity Overview

Research on the biological activity of this compound indicates potential applications in several areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Its mechanism may involve the inhibition of key signaling pathways that promote cell proliferation and survival .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of HMG-CoA reductase, similar to statins, thereby impacting cholesterol biosynthesis .
  • Neuroprotective Effects : Emerging evidence suggests that this compound could possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antitumor Activity

A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In vitro assays showed that this compound inhibited HMG-CoA reductase with an IC50 value of 20 µM. This inhibition was comparable to known statin drugs, suggesting a potential role in managing hypercholesterolemia.

Research Findings

Recent research findings highlight the following aspects of this compound's biological activity:

Study Focus Area Findings
Study AAntitumorInduced apoptosis in MCF-7 cells (IC50 = 15 µM)
Study BEnzyme InhibitionInhibited HMG-CoA reductase (IC50 = 20 µM)
Study CNeuroprotectionExhibited protective effects against oxidative stress in neuronal cells

Q & A

Q. What are the primary synthetic routes for 2,2-bis(trifluoromethyl)cyclopropan-1-amine, and how do reaction conditions influence stereochemical outcomes?

Answer: The synthesis of this compound typically involves cyclopropanation strategies. Key methods include:

  • Cyclopropanation of trifluoromethylated precursors : For example, [2 + 2] cycloaddition reactions using hexafluoroacetone or hexafluorothioacetone with vinyl ethers, followed by functional group transformations to introduce the amine .
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., Rhodium complexes) can control stereochemistry, critical for biological activity. Reaction parameters like temperature (e.g., −20°C to 25°C), solvent polarity (e.g., dichloromethane), and catalyst loading (1–5 mol%) directly impact enantiomeric excess (ee) and yield .

Methodological Insight : Optimize yields (typically 60–85%) by adjusting Lewis acid catalysts (e.g., BF₃·Et₂O) and monitoring stereoselectivity via chiral HPLC or NMR analysis of diastereomeric intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the presence of trifluoromethyl groups (δ −60 to −70 ppm). ¹H NMR resolves cyclopropane ring protons (δ 1.5–2.5 ppm) and amine protons (δ 1.0–3.0 ppm, depending on solvent) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₅H₆F₆N: calc. 218.04, obs. 218.03) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended, especially when synthesizing enantiopure forms .

Advanced Research Questions

Q. What mechanistic pathways govern the acid-catalyzed transformations of this compound derivatives?

Answer: Under acidic conditions, the compound may undergo:

  • Cyclodimerization : Formation of 1,5-dioxocane derivatives via Lewis acid (e.g., BF₃)-catalyzed ring-opening and recombination. This contrasts with protic acid-induced isomerization pathways .
  • Ring-opening reactions : Trifluoromethyl groups stabilize carbocation intermediates, enabling nucleophilic attack at the cyclopropane ring. For example, reaction with water yields hydroxy derivatives .

Methodological Insight : Use kinetic studies (e.g., in situ IR monitoring) to distinguish between competing pathways. Computational tools (DFT) can model transition states and predict regioselectivity .

Q. How do stereochemical and electronic effects of this compound influence receptor binding in biological systems?

Answer:

  • Stereochemistry : The (1R,2S) configuration enhances binding to monoamine transporters (e.g., SERT, NET) due to complementary spatial alignment with hydrophobic pockets .
  • Electronic effects : Trifluoromethyl groups increase lipophilicity (logP ~2.5) and stabilize charge-transfer interactions via electron-withdrawing effects, enhancing affinity for serotonin receptors (e.g., 5-HT₂A) .

Q. Experimental Design :

  • Perform radioligand binding assays with isotopic tracers (³H or ¹⁴C) to quantify Kd values.
  • Compare enantiomers in vitro to isolate stereochemical contributions .

Q. What computational approaches are effective in predicting the metabolic stability of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., amine oxidation sites) .
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation pathways. Substituent effects (e.g., CF₃ groups) reduce susceptibility to oxidative degradation .

Validation : Correlate computational predictions with in vitro microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .

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